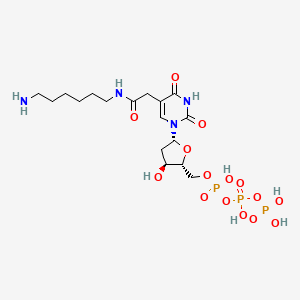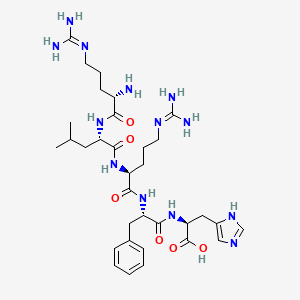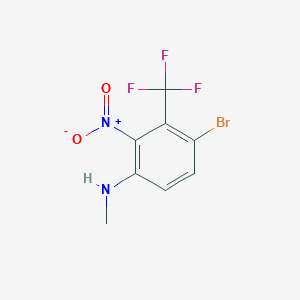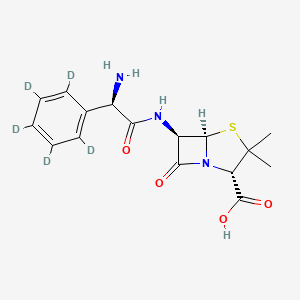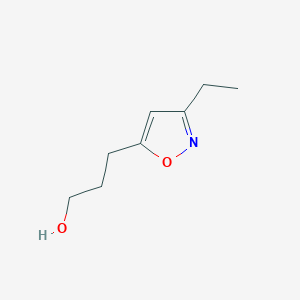
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 1566151-00-5 . It has a molecular weight of 155.2 and its IUPAC name is 3-(3-ethylisoxazol-5-yl)propan-1-ol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is 1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 155.2 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is part of a broader class of heterocyclic compounds containing the 1,3-oxazole ring. These compounds have diverse applications in medicinal, pharmaceutical, agrochemical, and material sciences due to their versatility and functional utility. Research indicates that the 1,3-oxazole scaffold, to which 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol belongs, is crucial in the development of novel methodologies for synthesizing substituted derivatives. These derivatives serve as essential building blocks in various chemical syntheses, highlighting the compound's significance in synthetic organic chemistry (S. Shinde et al., 2022).
Bioproduction and Recovery Processes
In the context of biologically produced chemicals, 1,3-propanediol and 2,3-butanediol are notable for their wide range of applications, which can be biologically synthesized. While not directly related to 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol, the research on the recovery and purification of these diols from fermentation broths underscores the importance of efficient downstream processing in the microbial production of related compounds. This emphasizes the need for innovative recovery technologies to enhance the viability of bioproduction processes, which could extend to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol (Zhi-Long Xiu & A. Zeng, 2008).
Electron Transport System Activity
Another area of research relevant to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves studying the electron transport system (ETS) activity in various environments, including soil, sediment, and pure cultures. ETS activity is crucial for understanding the bioactivity and metabolic processes in these systems. Research in this area highlights the significance of developing assays to measure ETS activity reliably, which could have implications for studying the biochemical pathways and environmental interactions of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol and related compounds (Trevors Jt, 1984).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Direcciones Futuras
Oxazole derivatives, such as “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol”, have attracted significant attention in recent years due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for different biological activities .
Propiedades
IUPAC Name |
3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJUISCNXFRFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

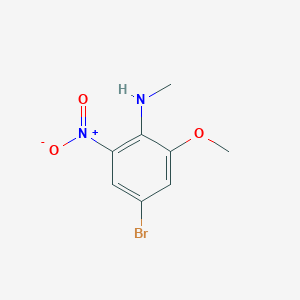

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)
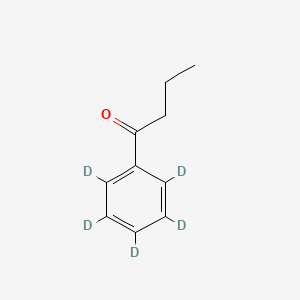
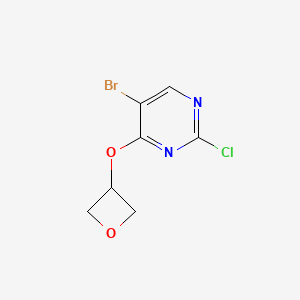
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

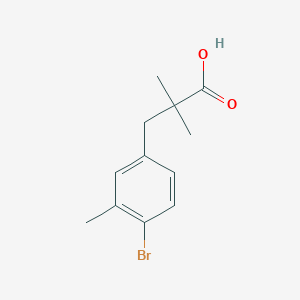
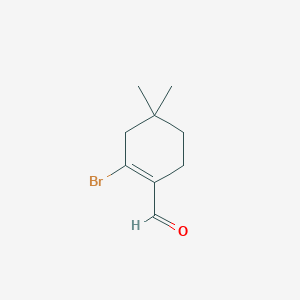
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)
